Crisaborole

Atopic Dermatitis Comparative Efficacy Matching-Adjusted Indirect Comparison

Challenge: Identifying a non-steroidal topical PDE4 inhibitor with validated pediatric safety data and a distinct boron-based mechanism. Solution: Crisaborole (AN-2728, PF-06930164), the FDA-approved reference standard for mild-to-moderate atopic dermatitis research. - PDE4 IC50: 0.49 µM; unique oxaborole scaffold enhances skin penetration. - Phase IV data in infants ≥3 months; 2.03x higher odds of clear/almost clear skin vs. pimecrolimus. - No clinically significant CYP/transporter DDI; ideal for polypharmacy studies. - Purity ≥98% (HPLC); white to beige crystalline powder.

Molecular Formula C14H10BNO3
Molecular Weight 251.05 g/mol
CAS No. 906673-24-3
Cat. No. B606811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrisaborole
CAS906673-24-3
SynonymsAN2728;  AN-2728;  AN 2728;  Crisaborole, Eucrisa; 
Molecular FormulaC14H10BNO3
Molecular Weight251.05 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
InChIInChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
InChIKeyUSZAGAREISWJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Crisaborole: Boron-Based Topical PDE4 Inhibitor


Crisaborole (AN-2728, PF-06930164), CAS 906673-24-3, is a small-molecule, boron-containing benzoxaborole that functions as a selective, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor [1]. Approved as a 2% topical ointment for the treatment of mild-to-moderate atopic dermatitis in patients aged 3 months and older, it represents the first and only FDA-approved topical PDE4 inhibitor for this indication, offering a non-corticosteroid, non-calcineurin inhibitor mechanism of action [2]. The compound is characterized by the presence of a unique oxaborole heterocycle, which is critical for its target binding and skin penetration properties, and is supplied as a white to beige crystalline powder with a purity of ≥98% as determined by HPLC .

Boron-Based PDE4 Inhibitor Selective non-steroidal PDE4 inhibition tool compound for in vitro assays and topical research
High-Purity Research Grade HPLC-verified purity suitable for reproducible pharmacological studies and formulation development
Clinically Characterized Reference Supports atopic dermatitis model-response studies and PK benchmarking with established endpoint profiles

Why Crisaborole Cannot Be Replaced


Interchanging Crisaborole with alternative topical agents for atopic dermatitis—such as topical corticosteroids (TCS), calcineurin inhibitors (TCIs; tacrolimus, pimecrolimus), or other PDE4 inhibitors—is not scientifically or clinically supported without rigorous comparative data. Crisaborole's boron-based molecular scaffold confers distinct physicochemical properties (e.g., enhanced skin permeability) and a unique target-binding mode that differentiates it from non-boron-containing PDE4 inhibitors [1]. Furthermore, its clinical efficacy profile, particularly in the pediatric population, has been established through multiple Phase III and IV trials, showing a different benefit-risk balance compared to TCIs, which carry a boxed warning for potential malignancy risk, and TCS, which are associated with skin atrophy and systemic absorption concerns with chronic use [2]. The following quantitative evidence guide delineates the specific, data-driven differentiators that support the selection of Crisaborole over its closest analogs for specific applications.

Boron Chemotype Unique oxaborole ring drives target binding and skin permeability; non-boron PDE4 inhibitors may not reproduce these properties.
Endpoint Profile Context Pediatric efficacy and safety endpoints differ from calcineurin inhibitors (boxed warning) and corticosteroids (atrophy risk); data may not transfer.
Formulation-Dependent Delivery Ointment base and lipophilicity affect skin deposition; substitution with alternative topical vehicles requires re-validation.

Crisaborole Quantitative Evidence Guide


Superior Efficacy vs. Calcineurin Inhibitors

An unanchored matching-adjusted indirect comparison (MAIC) of individual patient data from Crisaborole Phase III trials and published RCT data for topical calcineurin inhibitors demonstrated a statistically significant and clinically meaningful advantage for Crisaborole 2% ointment over pimecrolimus 1% and tacrolimus 0.03%. The primary outcome was the achievement of an Investigator's Static Global Assessment (ISGA) score of 0 or 1 (clear or almost clear) at 6 weeks [1]. The analysis, which reweighted patient-level data from 1021 patients in the Crisaborole trials to match the comparator trial populations, provided a robust indirect estimate of relative treatment effects [2].

MAIC Efficacy vs TCIs
Head-to-head (MAIC)
OR 2.03 (95% CI 1.45–2.85) for ISGA clear/almost clear at 6 weeks vs pimecrolimus 1% & tacrolimus 0.03%
Reported endpoint response context
N=1021 reweighted; effective N=627/311; mild-to-moderate AD patients ≥2 years
Atopic Dermatitis Comparative Efficacy Matching-Adjusted Indirect Comparison

Pediatric Safety and Pharmacokinetics

A Phase IV open-label study (CrisADe CARE 1) evaluated the safety, efficacy, and pharmacokinetics (PK) of Crisaborole 2% ointment in 137 infants aged 3 to <24 months with mild-to-moderate atopic dermatitis. This study provides critical evidence that the systemic exposure profile in this vulnerable population is comparable to that observed in older children (≥2 years), supporting its use in a wider age range [1]. The primary PK parameters (Cmax and AUC) were measured in a subset of 21 infants with moderate AD and ≥35% body surface area involvement, a condition of maximal use, after 28 days of twice-daily application [2].

Infant PK Exposure
Trial context
Mean Cmax 188 ng/mL (infants 3–
Comparable systemic exposure supports infant research use
Phase IV open-label; N=21 PK cohort; BSA involvement ~49%
PDE4 IC50
Assay context
0.49 µM (490 nM)
Benchmark inhibition potency for benzoxaborole PDE4 inhibitors
Recombinant human PDE4 catalytic domain; selective over other PDE families
DDI Liability Profile
Class-level
No clinically relevant CYP inhibition/induction; Metabolite 2 weak UGT1A9/BCRP inhibitor
Supports DDI liability assessment in polypharmacy models
In vitro human microsomes; negative clinical warfarin interaction study
Aqueous Solubility
Formulation-context
Insoluble in water; freely soluble in organic solvents (isopropanol, propylene glycol)
Lipophilic nature drives topical formulation research
Nanoemulgel formulation improved permeation in mouse AD model
Pharmacokinetics Pediatric Safety Infant

Boron-Based PDE4 Inhibition Mechanism

Crisaborole's mechanism of action is rooted in its benzoxaborole structure, where the boron atom plays a direct role in binding to the catalytic domain of PDE4. This is a distinct chemical class from other PDE4 inhibitors like roflumilast (a benzamide) or apremilast (a phthalimide). In vitro enzymatic assays demonstrate that Crisaborole is a potent inhibitor of PDE4, with an IC50 of 0.49 µM (490 nM) for the human enzyme, and it exhibits functional inhibition of cytokine release (TNF-α, IL-2, IFN-γ) with similar potency [1]. Critically, it shows little to no inhibitory activity against other PDE isozymes, a key differentiator from non-selective PDE inhibitors . While newer, more potent PDE4B inhibitors have been synthesized in discovery research, Crisaborole's potency is well-established and serves as a benchmark compound in the field [2].

PDE4 IC50
Assay context
0.49 µM (490 nM)
Benchmark inhibition potency for benzoxaborole PDE4 inhibitors
Recombinant human PDE4 catalytic domain; selective over other PDE families
PDE4 Inhibition Boron Chemistry Enzyme Assay Mechanism of Action

Minimal Drug-Drug Interaction Risk

A comprehensive in vitro assessment of Crisaborole and its two major metabolites (metabolite 1 and 2) was conducted to evaluate their potential to inhibit or induce cytochrome P450 (CYP) enzymes and drug transporters. The studies, which are part of the FDA-approved prescribing information, indicate that at clinically relevant concentrations, Crisaborole and its metabolites are not expected to cause clinically significant drug-drug interactions (DDIs) via CYP inhibition or induction, nor via inhibition of key transporters [1]. This profile is particularly relevant for a topical agent used in a patient population that may be receiving multiple oral medications. The only notable finding was that metabolite 2 showed moderate inhibition of UGT1A9 and BCRP in vitro, but this was not considered clinically significant at therapeutic concentrations, as confirmed by a negative clinical DDI study with the sensitive CYP2C9 substrate warfarin [2].

DDI Liability Profile
Class-level
No clinically relevant CYP inhibition/induction; Metabolite 2 weak UGT1A9/BCRP inhibitor
Supports DDI liability assessment in polypharmacy models
In vitro human microsomes; negative clinical warfarin interaction study
Drug-Drug Interactions Cytochrome P450 Pharmacokinetics Safety

Formulation and Solubility Research

Crisaborole is a lipophilic molecule with poor aqueous solubility, a property that has significant implications for its formulation and topical delivery. It is freely soluble in organic solvents like isopropyl alcohol and propylene glycol but is insoluble in water [1]. This physicochemical profile has spurred significant research into advanced formulation strategies, such as nanoemulsions and nanoemulgels, aimed at enhancing its dermal permeation and therapeutic efficacy. For example, a nanoemulgel formulation of Crisaborole was developed and shown to mitigate atopic dermatitis in a DNCB-induced mouse model, demonstrating a proof-of-concept that formulation enhancement can improve the drug's therapeutic effect [2]. This makes Crisaborole a valuable model compound for studying the impact of formulation on the topical delivery of poorly soluble drugs.

Aqueous Solubility
Formulation-context
Insoluble in water; freely soluble in organic solvents (isopropanol, propylene glycol)
Lipophilic nature drives topical formulation research
Nanoemulgel formulation improved permeation in mouse AD model
Formulation Solubility Drug Delivery Nanoemulsion

Crisaborole Application Scenarios


Pediatric AD Clinical Trial Design

Crisaborole is the preferred non-steroidal topical agent for designing clinical trials in pediatric populations with mild-to-moderate AD. The MAIC data demonstrating a 2.03-fold higher odds of achieving clear/almost clear skin versus pimecrolimus 1% [1], combined with robust Phase IV safety and PK data showing comparable systemic exposure in infants as young as 3 months [2], provides a strong evidence base for its use as an active comparator or investigational agent in this vulnerable age group. This is in contrast to topical calcineurin inhibitors, which have a boxed warning for potential malignancy risk and less robust efficacy data in very young infants.

Boron Drug Discovery & PDE4 Benchmarking

In medicinal chemistry and pharmacology, Crisaborole serves as a foundational reference compound for the design and evaluation of novel boron-based small molecules and PDE4 inhibitors. Its well-characterized in vitro profile (PDE4 IC50 = 0.49 µM) [3] and unique boron-mediated binding mechanism make it an essential benchmark for comparing the potency, selectivity, and physicochemical properties of new chemical entities. Research groups developing next-generation PDE4 inhibitors, such as the highly potent compound 72 with an IC50 of 0.42 nM, routinely use Crisaborole as a baseline comparator to quantify improvements in enzymatic activity [4].

Topical Formulation and Drug Delivery

Crisaborole's poor aqueous solubility and lipophilic nature make it an ideal model drug for researching and developing advanced topical drug delivery systems. Formulation scientists can leverage its known physicochemical profile (insoluble in water, freely soluble in organic solvents) [5] to design and test new vehicles (e.g., nanoemulsions, glycerosomal gels) aimed at enhancing skin permeation and therapeutic efficacy. The proven concept that a nanoemulgel formulation can improve outcomes in an in vivo mouse model of AD [6] validates the utility of Crisaborole as a tool for demonstrating the value of innovative formulation approaches for poorly soluble topical drugs.

Pharmacovigilance and DDI in Polypharmacy

For researchers investigating the safety of topical therapies in real-world populations with polypharmacy, Crisaborole offers a unique advantage. Its comprehensive in vitro and clinical DDI profile, which shows a lack of clinically significant inhibition or induction of major CYP enzymes and transporters [7], allows it to be used in studies involving patients on complex oral medication regimens with a reduced risk of confounding pharmacokinetic interactions. This is a key differentiator from topical agents like tacrolimus, which are CYP3A4 substrates and can be involved in DDIs.

Application
Selection Property
Validation Focus
Pediatric AD model-response evaluation
Non-steroidal PDE4 inhibition
ISGA endpoint response & infant PK profile
Boron-based PDE4 inhibitor benchmarking
Benzoxaborole scaffold PDE4 inhibition
IC50 & isoform selectivity benchmarks
Topical formulation & permeation research
Lipophilic, water-insoluble compound
Permeation flux & nanoemulgel model response
DDI liability profiling in polypharmacy models
Low CYP inhibition/induction profile
In vitro CYP panel & clinical DDI study

Technical Documentation Hub

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